3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:
Formation of the Cyclopentene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Oxolane Ring: This step often involves the use of oxirane or similar reagents under acidic or basic conditions to form the oxolane ring.
Construction of the Triazolone Core: This is usually done through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the triazolone core, potentially converting it to a triazolidine derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Epoxides and Diols: From oxidation of the cyclopentene ring.
Triazolidine Derivatives: From reduction of the triazolone core.
Substituted Oxolanes: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
The unique structure of 3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one makes it a valuable intermediate in organic synthesis
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving triazole derivatives. Its unique structure may also allow it to act as a ligand in biochemical assays.
Medicine
The triazolone core is known for its potential pharmacological activities, including antifungal, antibacterial, and anticancer properties. This compound could be investigated for its efficacy in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazolone core can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting their function or altering their activity. The cyclopentene and oxolane rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole
- 3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazolidine
Uniqueness
Compared to similar compounds, 3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to the presence of the triazolone core, which imparts unique chemical and biological properties
Properties
IUPAC Name |
3-cyclopent-3-en-1-yl-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-12-14-13-11(9-4-1-2-5-9)15(12)8-10-6-3-7-17-10/h1-2,9-10H,3-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZNDHGHOBGQIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=O)C3CC=CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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